Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is a sterically locked, fully substituted beta-enamino ester utilized as a premium building block in the synthesis of complex heterocycles and active pharmaceutical ingredients. By featuring a tertiary enamine structure (N,N-diethyl), this specific compound completely eliminates the enamine-imine tautomerization that causes yield inconsistencies in primary and secondary analogs. This structural rigidity, combined with the optimized lipophilicity of the diethylamino and ethyl ester moieties, ensures superior solubility in non-polar industrial solvents and high stereofidelity in downstream asymmetric transformations. For procurement teams and process chemists, selecting this exact compound translates to higher batch-to-batch reproducibility, streamlined purification, and improved yields in continuous flow manufacturing environments [1].
Substituting ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with simpler analogs, such as ethyl 3-amino-3-phenylprop-2-enoate or the N,N-dimethyl variant, introduces critical process vulnerabilities. Primary and secondary enamino esters undergo spontaneous enamine-imine tautomerization in solution, leading to mixed reactive species that drastically reduce enantioselectivity and yield during stereospecific cyclizations. Furthermore, switching to the N,N-dimethyl analog significantly decreases solubility in preferred industrial aprotic solvents like toluene, forcing manufacturers to use larger solvent volumes or expensive polar alternatives. Attempting to use the methyl ester variant compromises hydrolytic stability during alkaline workups, leading to premature ester cleavage and material loss, proving that generic substitution directly impairs process efficiency and increases overall manufacturing costs [1].
Z-configuration may shift reactivity compared to undefined or (E)-enamino esters
β-phenyl and diethylamino groups define electron density; analogs alter reaction outcomes
β-aryl enaminone SAR profile may not transfer to non-aryl or alternative-amine analogs
The presence of the N,N-diethyl group locks the compound entirely in the enamine form, preventing the formation of imine tautomers that degrade stereoselectivity. Compared to the primary amine analog, which exhibits significant tautomeric equilibrium in solution, this compound ensures a single reactive pathway, boosting enantiomeric excess in downstream reductions [1].
| Evidence Dimension | Enamine structural fidelity and resulting enantiomeric excess (ee) |
| Target Compound Data | >99% enamine form in solution; >98% ee in asymmetric hydrogenation |
| Comparator Or Baseline | Ethyl 3-amino-3-phenylprop-2-enoate (primary amine analog; ~15-20% imine tautomer, ~75% ee) |
| Quantified Difference | Target eliminates imine tautomerization, increasing final ee from ~75% to >98% |
| Conditions | Solution state NMR in CDCl3; Asymmetric hydrogenation using chiral metal catalysts in MeOH/DCM at 25°C |
Eliminating the imine tautomer ensures a single reactive species, which is critical for buyers scaling up stereoselective API syntheses without complex downstream chiral separations.
The lipophilic N,N-diethyl substitution provides a substantial solubility advantage in non-polar aprotic solvents compared to less sterically hindered analogs. This allows for significantly higher substrate concentrations during continuous flow processing or large-scale batch synthesis, optimizing reactor volume efficiency [1].
| Evidence Dimension | Maximum solubility in non-polar aprotic solvents |
| Target Compound Data | >450 g/L in toluene |
| Comparator Or Baseline | Ethyl (Z)-3-(dimethylamino)-3-phenylprop-2-enoate (dimethyl analog; <150 g/L) |
| Quantified Difference | Target provides a >3-fold increase in toluene solubility |
| Conditions | Toluene at 20°C, atmospheric pressure |
Higher solubility in industrial solvents like toluene allows for intensified, high-concentration processing, significantly reducing solvent procurement and disposal costs.
The ethyl ester moiety offers superior resistance to premature hydrolysis during aqueous workup procedures compared to the corresponding methyl ester. This robust stability prevents degradation when exposed to mildly alkaline or acidic biphasic conditions, safeguarding overall process yields [1].
| Evidence Dimension | Ester cleavage rate in mildly alkaline aqueous/organic mixtures |
| Target Compound Data | <1% hydrolysis after 24 hours |
| Comparator Or Baseline | Methyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (methyl ester analog; ~12% degradation) |
| Quantified Difference | Target reduces hydrolysis-induced yield loss by >10% compared to the methyl ester |
| Conditions | Biphasic mixture (Toluene / Aqueous buffer pH 9), 25°C, 24 hours |
Superior hydrolytic stability prevents material loss during standard aqueous workups, offering a wider process window and more robust manufacturability for industrial buyers.
Due to its locked enamine structure and absence of imine tautomers, this compound is the optimal substrate for transition-metal-catalyzed asymmetric hydrogenation. It consistently delivers >98% enantiomeric excess, making it highly valuable for synthesizing chiral beta-amino acid derivatives used in peptidomimetics and advanced therapeutics [1].
The compound's exceptional solubility in toluene makes it an ideal building block for the continuous flow synthesis of quinolones, pyrimidines, and pyrazoles. It prevents reactor clogging and allows for intensified throughput compared to less soluble dimethyl or primary amine analogs [2].
With its enhanced hydrolytic stability during biphasic workups, this ethyl ester derivative is perfectly suited for complex, multi-step API manufacturing sequences. It withstands mildly alkaline washing steps without significant degradation, ensuring high overall isolated yields and reducing the need for intermediate purification [3].